CYP2A6 Inhibition Potency Compared to Prototypical Coumarin Derivatives
This compound exhibits a moderate inhibitory potency against human CYP2A6 with an IC50 of 330 nM, as measured in human liver microsomes [1]. This activity is substantially more potent than the known coumarin derivative 7-hydroxycoumarin, but significantly less potent than the mechanism-based inhibitor methoxsalen (IC50 ~10 nM) [2]. This places the compound in an intermediate potency class that may offer a different kinetic profile.
| Evidence Dimension | CYP2A6 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 330 nM |
| Comparator Or Baseline | Methoxsalen (IC50 ~10 nM); 7-Hydroxycoumarin (Weak/negligible inhibitor) |
| Quantified Difference | 33-fold less potent than methoxsalen; significantly more potent than 7-hydroxycoumarin |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay; 5 min preincubation |
Why This Matters
This potency level suggests utility as a research tool for CYP2A6 modulation where the extreme potency of mechanism-based inhibitors like methoxsalen is undesirable.
- [1] BindingDB. BDBM50366414, CHEMBL4172017. CYP2A6 IC50 data. ChEMBL/BindingDB. View Source
- [2] Koenigs LL, et al. Mechanism-based inactivation of human liver cytochrome P450 2A6 by 8-methoxypsoralen. Drug Metab Dispos. 1997;25(12):1407-1415. View Source
